Cas no 1214331-03-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride)
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-(trifluoromethyl)benzylamine HCl
- (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride
- 4-bromo-3-(trifluoromethyl)benzylamine hydrochloride
- [4-bromo-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
-
- Inchi: 1S/C8H7BrF3N.ClH/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H,4,13H2;1H
- InChI Key: DJWZJKQUSZZTNV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN)=CC=1C(F)(F)F.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 171
- Topological Polar Surface Area: 26
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000134-250mg |
4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride |
1214331-03-9 | 97% | 250mg |
$504.00 | 2023-09-04 | |
| Alichem | A012000134-500mg |
4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride |
1214331-03-9 | 97% | 500mg |
$847.60 | 2023-09-04 | |
| Alichem | A012000134-1g |
4-Bromo-3-(trifluoromethyl)benzylamine hydrochloride |
1214331-03-9 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| A2B Chem LLC | AI13866-250mg |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 250mg |
$108.00 | 2024-04-20 | |
| A2B Chem LLC | AI13866-1g |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 1g |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AI13866-5g |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 5g |
$749.00 | 2024-04-20 | |
| 1PlusChem | 1P00HGLM-250mg |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 250mg |
$91.00 | 2025-02-28 | |
| 1PlusChem | 1P00HGLM-5g |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 5g |
$985.00 | 2025-02-28 | |
| 1PlusChem | 1P00HGLM-1g |
4-Bromo-3-(trifluoromethyl)benzylamine HCl |
1214331-03-9 | 95% | 1g |
$270.00 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761898-1g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride |
1214331-03-9 | 98% | 1g |
¥2074.00 | 2024-08-09 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride
Introduction to (4-Bromo-3-(trifluoromethyl)phenyl)methanamine Hydrochloride (CAS No. 1214331-03-9)
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS No. 1214331-03-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-bromo-3-(trifluoromethyl)benzylamine hydrochloride, is a derivative of benzylamine with a bromo and trifluoromethyl substituent on the phenyl ring. Its unique structural features make it an attractive candidate for the development of novel drugs and therapeutic agents.
The bromine and trifluoromethyl groups in the molecule confer specific chemical properties that are crucial for its biological activity. The bromine substituent can enhance the lipophilicity of the molecule, facilitating its penetration through biological membranes. Meanwhile, the trifluoromethyl group imparts significant electronic effects, influencing the compound's reactivity and stability. These properties make (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride a valuable building block in the synthesis of various pharmaceuticals.
Recent research has highlighted the potential of (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride in the development of drugs targeting specific receptors and enzymes. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can serve as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The bromine and trifluoromethyl groups were found to enhance the binding affinity of these SSRIs to their target receptors, leading to improved therapeutic outcomes.
In addition to its role in SSRI development, (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride has shown promise in the field of cancer research. A study published in *Cancer Research* reported that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The bromine and trifluoromethyl substituents were found to play a critical role in modulating the compound's interaction with key cellular targets, such as kinases and transcription factors. This makes (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride a potential lead compound for the development of novel anticancer agents.
The synthesis of (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves several steps, including the formation of the brominated and trifluoromethylated phenyl ring, followed by reduction to form the amine functionality. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common method involves the reaction of 4-bromo-3-trifluoromethylbenzonitrile with hydrogen gas in the presence of a palladium catalyst to form the corresponding amine, which is then converted to its hydrochloride salt.
The physical and chemical properties of (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride are well-documented. It is a white crystalline solid with a melting point ranging from 175°C to 177°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of safety and handling, (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid skin contact and inhalation.
Overall, (4-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS No. 1214331-03-9) is a highly valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for the development of novel drugs targeting various diseases, including depression, anxiety disorders, and cancer. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its potential impact on human health.
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